![molecular formula C18H21N3O3S B2720371 4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-56-4](/img/structure/B2720371.png)

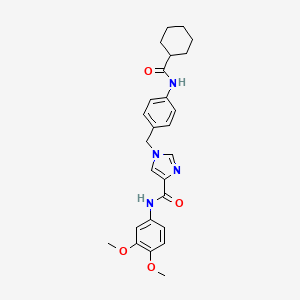

4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Knoevenagel‐Michael‐cyclocondensation Tandem Reaction

A study by Zolfigol et al. (2015) demonstrated the synthesis of tetrahydrobenzo[b]pyran derivatives using a new ionic liquid, sulfonic acid functionalized pyridinium chloride, highlighting the utility of novel catalysts in synthesizing complex organic compounds (Zolfigol et al., 2015).

Iron(II) Complexes with Sulfur-Functionalized Ligands

Cook et al. (2015) explored iron(II) complexes using sulfur-functionalized ligands for spin-crossover and crystallographic phase changes, indicating the importance of sulfur and nitrogen-containing compounds in the study of magnetic properties and phase transitions (Cook et al., 2015).

Medicinal Chemistry and Drug Design

Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridines

Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activities, showcasing the role of pyrazole and pyridine derivatives in developing new antibiotics and cancer treatments (Poręba et al., 2015).

Anticancer and Radiosensitizing Evaluation of Sulfonamide Derivatives

Ghorab et al. (2015) created a novel series of sulfonamide derivatives and evaluated their anticancer activity and radiosensitizing effects, contributing to the search for more effective cancer therapies (Ghorab et al., 2015).

Material Science and Polymer Chemistry

Synthesis of Fluorinated Polyamides

Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties, indicating the relevance of such compounds in the development of high-performance materials with specific optical and mechanical properties (Liu et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[4-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12(2)11-21-18-16(10-19-21)14(4)9-17(20-18)24-25(22,23)15-7-5-13(3)6-8-15/h5-10,12H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJNECMGQKSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3CC(C)C)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)

![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)

![4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2720311.png)